4-BROMO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE
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Overview
Description
4-BROMO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position of the benzamide ring, a chlorobenzyl group attached to the thiazole ring, and a thiazole ring fused to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Benzamide Structure: The final step involves the acylation of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide and thiazole rings.
Reduction: Reduced derivatives with the removal of halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
4-BROMO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but lacks the thiazole ring.
4-Bromo-N-[4-(2-chlorobenzyl)-1-piperazinyl]benzamide: Contains a piperazine ring instead of a thiazole ring.
Uniqueness
4-BROMO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both a thiazole ring and a chlorobenzyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-13-7-5-11(6-8-13)16(22)21-17-20-10-14(23-17)9-12-3-1-2-4-15(12)19/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBUEOBUFOTBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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